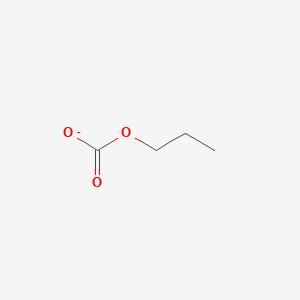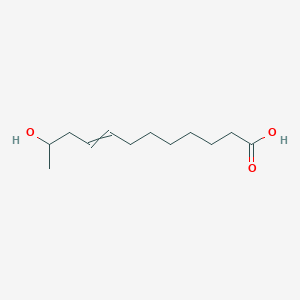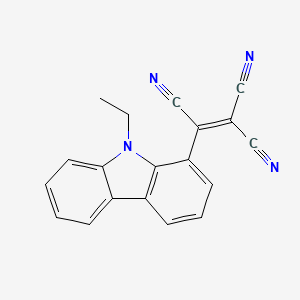
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C22H16N2O6 and a molecular weight of 404.37 g/mol . This compound is known for its unique structure, which includes two phenylcarbamoyl groups attached to a benzene ring with two carboxylic acid groups at the 1 and 3 positions . It is also referred to as pyromellitodianilic acid or pyromellitic-dianilid-acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid typically involves the reaction of pyromellitic dianhydride with aniline under specific conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The phenylcarbamoyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield pyromellitic acid and aniline derivatives .
Aplicaciones Científicas De Investigación
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The phenylcarbamoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Similar in having two carboxylic acid groups attached to a benzene ring.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Shares the 1,3-dicarboxylic acid structure but lacks the phenylcarbamoyl groups.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Another dicarboxylic acid derivative of benzene.
Uniqueness
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid is unique due to the presence of phenylcarbamoyl groups, which impart distinct chemical and physical properties compared to other benzenedicarboxylic acids .
Propiedades
Número CAS |
60684-14-2 |
|---|---|
Fórmula molecular |
C22H16N2O6 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
4,6-bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H16N2O6/c25-19(23-13-7-3-1-4-8-13)15-11-16(18(22(29)30)12-17(15)21(27)28)20(26)24-14-9-5-2-6-10-14/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
Clave InChI |
FBXWMAJKPRRAOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


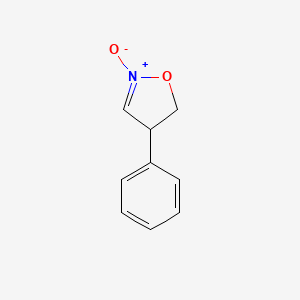


![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
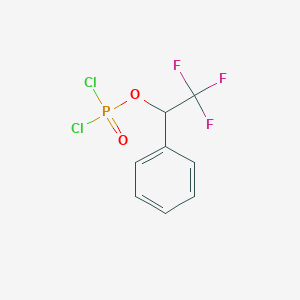
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
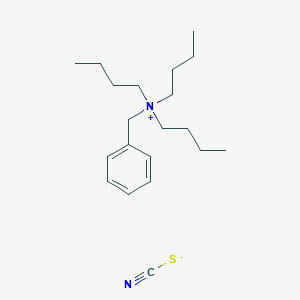
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)
